molecular formula C28H32O6 B12672536 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate CAS No. 31311-74-7

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate

Cat. No.: B12672536
CAS No.: 31311-74-7
M. Wt: 464.5 g/mol
InChI Key: SUJDKANSELPHHZ-YGZHYJPASA-N
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Description

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, immune regulation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is unique due to its specific esterification with benzoic acid, which can alter its pharmacokinetic properties, such as absorption and distribution, compared to other corticosteroids .

Properties

CAS No.

31311-74-7

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C28H32O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,10,12,14,20-22,24,29,31H,8-9,11,13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1

InChI Key

SUJDKANSELPHHZ-YGZHYJPASA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O

Origin of Product

United States

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